molecular formula C9H15N3O2 B3044652 tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate CAS No. 1003011-06-0

tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Cat. No.: B3044652
CAS No.: 1003011-06-0
M. Wt: 197.23
InChI Key: LCTFFSFMMCYYBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The amino group in the compound may participate in hydrogen bonding or electrostatic interactions with the target molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-(3-amino-1H-pyrazol-1-yl)acetate is unique due to the presence of the tert-butyl ester group and the amino group on the pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and drug design .

Properties

IUPAC Name

tert-butyl 2-(3-aminopyrazol-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)6-12-5-4-7(10)11-12/h4-5H,6H2,1-3H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCTFFSFMMCYYBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801241425
Record name 1,1-Dimethylethyl 3-amino-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003011-06-0
Record name 1,1-Dimethylethyl 3-amino-1H-pyrazole-1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1003011-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-amino-1H-pyrazole-1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801241425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution containing (3-nitro-pyrazol-1-yl)-acetic acid tert-butyl ester (104 mg, 0.46 mmol) in methanol (3 mL), palladium, 10 wt. % on activated carbon, wet (˜50 mg) was added to the solution. The vial was charged with hydrogen gas (via balloon) and the mixture was stirred for 16 h at 25° C. The mixture was passed through a plug of celite and concentrated in vacuo to give the desired (3-amino-pyrazol-1-yl)-acetic acid tert-butyl ester (80 mg, 89%) as a light blue oil: ESI-LRMS m/e calcd for C9H15N3O2 [M+] 197.1, found 395.2 [2M+H+].
Quantity
104 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydrazine hydrate (0.27 ml, 6.69 mmol) is added to a stirred solution of [3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester (2.18 g, 6.69 mmol) in ethanol (12 ml). The reaction is stirred at 90° C. for 2.5 hours. When cool, the reaction is diluted with ethanol (50 ml) and the white precipitate is removed by filtration, washing with more ethanol (250 ml). The combined filtrate is evaporated to dryness and dichloromethane (100 ml) is added. After filtering again, the filtrate is evaporated to give the titled compound as a colourless oil.
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
[3-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-pyrazol-1-yl]-acetic acid tert-butyl ester
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 3
Reactant of Route 3
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 4
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 5
Reactant of Route 5
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate
Reactant of Route 6
Reactant of Route 6
tert-butyl 2-(3-amino-1H-pyrazol-1-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.